molecular formula C9H15N3O B1408943 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol CAS No. 1892697-83-4

1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol

Cat. No. B1408943
CAS RN: 1892697-83-4
M. Wt: 181.23 g/mol
InChI Key: DIJOGIRKBKGPJH-UHFFFAOYSA-N
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Description

1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol, also known as 1-Piperidin-4-ylmethyl-1H-pyrazole-4-ol, is an organic compound with the molecular formula C5H10N2O. It is an important intermediate in the synthesis of several biologically active compounds, such as antibiotics, anti-inflammatory agents, and antiviral agents. 1-Piperidin-4-ylmethyl-1H-pyrazole-4-ol is also used as a building block for the synthesis of a variety of other organic compounds, such as amino acids, peptides, and heterocyclic compounds.

Scientific Research Applications

1. Structural Analysis and Medicinal Chemistry

  • Antagonistic Properties : Pyrazole derivatives, including structures similar to 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol, have been studied as cannabinoid receptor antagonists. The research focuses on their potential to negate the effects of cannabinoids and cannabimimetic agents, with specific structural requirements for potent activity identified (Lan et al., 1999).

2. Drug Synthesis and Optimization

  • Key Intermediate in Drug Synthesis : This compound has been reported as a crucial intermediate in the synthesis of Crizotinib, a medication used in cancer treatment. The synthesis process involves a robust three-step method, highlighting its importance in pharmaceutical manufacturing (Fussell et al., 2012).

3. Chemical Synthesis Techniques

  • Development of Synthesis Methods : Research has been conducted on efficient methods for synthesizing azole derivatives, including pyrazoles, which are structurally related to 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol. These methods have applications in creating compounds for potential pharmacological use (Shevchuk et al., 2012).

4. Biological Activity and Pharmacological Research

  • Anticholinesterase Agents : Piperidine derivatives of pyrazolines, similar in structure to the compound , have been synthesized and evaluated for their anticholinesterase effects. This research is significant in the context of treating neurodegenerative disorders (Altıntop, 2020).
  • Antitubercular and Antifungal Activity : Related compounds have been synthesized and tested for their effectiveness against tuberculosis and fungal infections, demonstrating the potential medical applications of such chemical structures (Syed et al., 2013).

5. Molecular Structure and Interaction Studies

  • Structural Characterization : Investigations into the molecular structure and interaction of pyrazole derivatives with receptors, such as cannabinoid receptors, provide insights into their pharmacological potential and receptor binding characteristics (Shim et al., 2002).

properties

IUPAC Name

1-(piperidin-4-ylmethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-9-5-11-12(7-9)6-8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJOGIRKBKGPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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